5-IsoxazolecarboxaMide, N-(2,3-dihydro-1,5-
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Overview
Description
5-Isoxazolecarboxamide, N-(2,3-dihydro-1,5-) is a chemical compound with the molecular formula C₁₂H₁₀N₂O₄. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide, N-(2,3-dihydro-1,5-) typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Amidation: The carboxylic acid group on the isoxazole ring is then converted to an amide using reagents like thionyl chloride followed by reaction with an amine.
Substitution: The final step involves the substitution of the amide group with the N-(2,3-dihydro-1,5-) moiety under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Isoxazolecarboxamide, N-(2,3-dihydro-1,5-) is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of 5-Isoxazolecarboxamide, N-(2,3-dihydro-1,5-) are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxamide, N-(2,3-dihydro-1,5-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Isoxazolecarboxamide Derivatives: These compounds share the isoxazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzodioxin Derivatives: Compounds with the benzodioxin moiety exhibit similar reactivity but may have different biological activities due to structural differences.
Uniqueness
5-Isoxazolecarboxamide, N-(2,3-dihydro-1,5-) is unique due to its specific combination of the isoxazole ring and the N-(2,3-dihydro-1,5-) substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLINDVVJXDIRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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